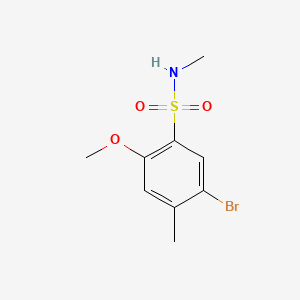![molecular formula C7H9NO3 B1171369 (3R,3aS,6aS)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid CAS No. 159735-03-2](/img/structure/B1171369.png)
(3R,3aS,6aS)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3R,3aS,6aS)-Hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid” is a chemical compound with the molecular formula C7H11NO3 . It belongs to the class of compounds known as oxazoles, which are heterocyclic compounds with an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring .
Synthesis Analysis
The synthesis of oxazoles, including “(3R,3aS,6aS)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid”, can be achieved through various methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . More advanced methods include the use of palladium-catalyzed arylation and alkenylation of oxazoles .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring containing one oxygen atom and one nitrogen atom, which is characteristic of oxazoles . The specific configuration of the compound, indicated by the (3R,3aS,6aS) prefix, refers to the spatial arrangement of the atoms in the molecule .Chemical Reactions Analysis
Oxazoles, including this compound, can undergo a variety of chemical reactions. For example, they can be arylated at both the C-5 and C-2 positions with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . They can also undergo direct arylation and alkenylation .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazoles can vary depending on their specific structure. In general, oxazoles are stable compounds with a boiling point of around 69 °C . They are doubly unsaturated and contain one oxygen atom and one nitrogen atom in a five-membered ring .Mechanism of Action
Future Directions
Oxazoles, including “(3R,3aS,6aS)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid”, have a wide range of potential applications in medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .
properties
IUPAC Name |
(3R,3aS,6aS)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h1,3-6,8H,2H2,(H,9,10)/t4-,5+,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOUXTXWXUJABL-NGJCXOISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@@H](NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



